(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an isobutoxy group and a piperazino group attached to a pyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal cellular signaling processes controlled by these kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways involving protein kinases. By inhibiting these kinases, it disrupts the signaling processes that regulate cell growth and metabolism . The downstream effects of this disruption can include altered cell growth and differentiation, changes in cell migration, and modifications to cellular metabolism .
Result of Action
The molecular and cellular effects of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine’s action are primarily related to its inhibition of protein kinases. This inhibition disrupts cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism . In terms of cellular effects, this could result in altered cell behavior and potentially cell death .
Biochemical Analysis
Biochemical Properties
2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidine nucleotides . Additionally, it may interact with proteins involved in cell signaling pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in inflammatory responses . By inhibiting this pathway, 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of DHODH by binding to its active site, thereby reducing the synthesis of pyrimidine nucleotides . Additionally, it may act as an inhibitor or activator of other enzymes, leading to changes in gene expression and cellular function. These molecular interactions are crucial for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The effects of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine may lead to changes in cell proliferation and differentiation . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety profile.
Metabolic Pathways
2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as DHODH, which is involved in the de novo synthesis of pyrimidine nucleotides . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes and altering metabolite levels. These interactions can influence metabolic flux and the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, it may bind to proteins that facilitate its distribution to specific cellular compartments or organelles. The localization and accumulation of this compound can significantly impact its activity and function.
Subcellular Localization
The subcellular localization of 2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of this compound can influence its efficacy and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Intermediate: The phenyl ring is first substituted with an isobutoxy group through an etherification reaction.
Piperazino Group Introduction: The piperazino group is then introduced via a nucleophilic substitution reaction.
Pyrimidinyl Attachment: Finally, the pyrimidinyl group is attached to the piperazino moiety through a condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
(3-ISOBUTOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
[3-(2-methylpropoxy)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(2)14-25-17-6-3-5-16(13-17)18(24)22-9-11-23(12-10-22)19-20-7-4-8-21-19/h3-8,13,15H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROFCARAYSCUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.